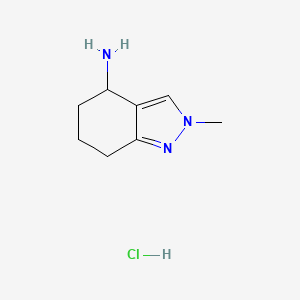

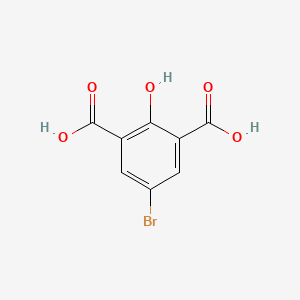

5-Bromo-2-hydroxyisophthalic acid

Vue d'ensemble

Description

5-Bromo-2-hydroxyisophthalic acid is a chemical compound with the molecular formula C6H4BrNO3 . It is also known as 5-Bromo-2-hydroxyisonicotinic acid .

Synthesis Analysis

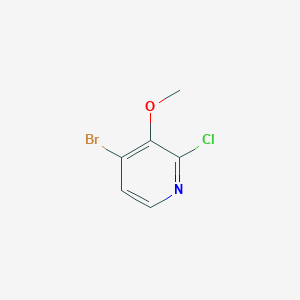

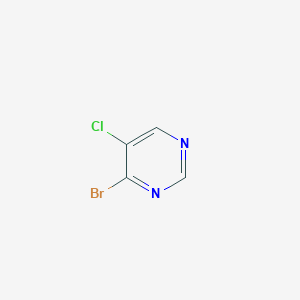

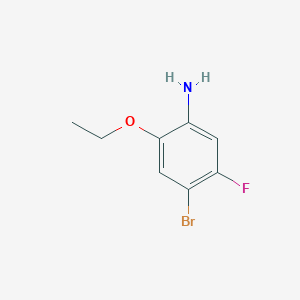

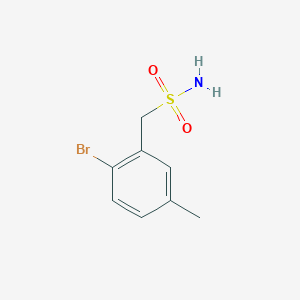

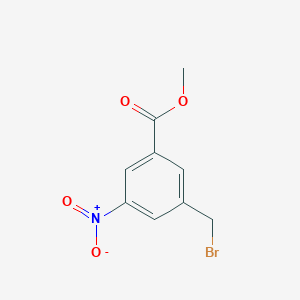

While specific synthesis methods for this compound were not found, similar compounds such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methoxyphenol have been synthesized through processes involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group .Applications De Recherche Scientifique

Metal Oxide Surface Binding

5-Bromo-2-hydroxyisophthalic acid has been identified as a potential metal oxide anchor due to its donor groups aligning perfectly for binding to inorganic surfaces. It is particularly useful in the design of organic linkers for metal oxide-based hybrid materials. Its efficacy in this regard is demonstrated by its ability to inhibit Fe(OH)3 precipitation in FeIII aqueous solutions, a capability not shared by structurally-related isophthalic and salicylic acids (Komati et al., 2018).

Preparation of 5-Hydroxyisophthalic Acid

This compound plays a crucial role in the preparation of 5-hydroxyisophthalic acid (5-HIPA). A two-stage process involves brominating isophthalic acid to give crude 5-bromoisophthalic acid (5-BIPA), which is then hydrolyzed to produce 5-HIPA. This process results in high-purity 5-HIPA, significant for polymer synthesis (Gelmont & Oren, 2002).

CO2 Separation Membrane

In composite membrane technology, the carboxyl groups of 5-hydroxyisophthalic acid are expected to interact with CO2 molecules, enhancing the solubility of CO2. When incorporated into a poly(ethylene oxide) matrix, this acid improves the separation performance of membranes, demonstrating an ideal selectivity of CO2 over N2 and high CO2 permeability (Yoon & Kang, 2018).

Hydrogen-Bonded Systems

This compound forms hydrogen-bonded systems with trinuclear arene-ruthenium cluster cations. The resulting supramolecular systems demonstrate interesting properties, such as stable hydrogen-bonded structures in the solid state (Therrien et al., 2005).

Polymer Synthesis

This acid is also significant in the synthesis of polymeric materials. For example, the crystallization of 5-hydroxyisophthalic acid with divalent Mn or Zn leads to the formation of various compounds with potential applications in materials science, such as in coordination polymers (Plater et al., 2001).

Microbial Conversion

5-Hydroxyisophthalic acid can be produced through microbial conversion. Ochrobactrum anthropi S9, a bacterium, has been shown to convert 5-sulfoisophthalic acid into 5-hydroxyisophthalic acid, a key raw material for polymer synthesis (Yamada et al., 2010).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromoisophthalic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Syntheses, Structure and Characterization of a New Pb (II) Coordination Polymer Based on 1,10-Phenanthroline Derivative and 5-Hydroxyisophthalic Acid” discusses the use of 5-Hydroxyisophthalic acid in the synthesis of a new Pb (II) coordination polymer .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-hydroxyisophthalic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications in conditions like diabetes. The compound’s ability to inhibit these enzymes suggests that it may interfere with carbohydrate metabolism, thereby influencing glucose levels in the body.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to exhibit antiproliferative and cytotoxic activities against several human cancer cell lines . These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby disrupting the balance of cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory action on α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. For example, the formation of glucuronide or sulfate conjugates can enhance the excretion of this compound, thereby reducing its systemic exposure and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters, facilitating its intracellular accumulation and subsequent biological effects. Additionally, binding to plasma proteins can modulate the compound’s distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.

Propriétés

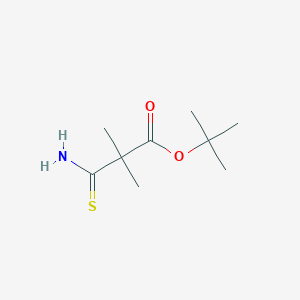

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLVPYLDMZFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)

![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)

![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)